2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide
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Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Debnath and Ganguly (2015) synthesized derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, including compounds structurally related to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide, and evaluated their antibacterial and antifungal activities. Some derivatives showed promising results against pathogenic microorganisms (Debnath & Ganguly, 2015).
Potential in Cannabinoid Receptor Research
Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, which are structurally related to the compound . Their preliminary evaluation indicated potent and selective binding to cannabinoid receptor type 2 (CB2), suggesting potential research applications in cannabinoid receptor studies (Moldovan et al., 2017).
Antidepressant and Sedative Drug Leads
Ibrahim et al. (2017) researched marine indole alkaloids, including compounds similar to this compound. Their studies revealed potential as antidepressant and sedative drug leads, highlighting the compound's significance in neurological research (Ibrahim et al., 2017).
Exploration of Biological Activities
Avdeenko, Konovalova, and Yakymenko (2020) synthesized new derivatives of 2,3-dimethylindole, structurally similar to the compound , and analyzed their potential biological activities. Their findings suggest diverse applications in pharmaceutical research (Avdeenko et al., 2020).
Optical Material Research
Uludağ and Serdaroğlu (2020) conducted a study involving compounds structurally similar to this compound for use in non-linear optical materials. This research points to potential applications in material science (Uludağ & Serdaroğlu, 2020).
Antioxidant Research
Gopi and Dhanaraju (2020) synthesized and evaluated the antioxidant properties of derivatives structurally related to the compound . The findings indicate its potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-17(13-8-4-6-10-15(13)21(12)2)18(22)19(23)20-14-9-5-7-11-16(14)24-3/h4-11H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYVJOXJZIYUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.